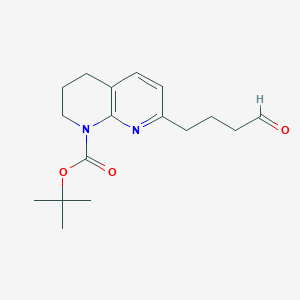

Tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate” is a complex organic compound. It contains a naphthyridine core, which is a bicyclic structure consisting of two fused six-membered rings . The “tert-butyl” and “4-oxobutyl” groups are substituents on this core .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. For example, tert-butyl carbamate, a related compound, can be synthesized from commercially available 4-bromo-1H-indole . The exact synthesis route for your compound would depend on the specific arrangement of the substituents .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthyridine core would likely contribute to the compound’s stability and possibly its reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. For example, tert-butyl esters can undergo reactions such as deprotection under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, tert-butyl carbamate has a molecular weight of 117.1463 .Scientific Research Applications

Antibacterial Agents

A study highlighted the synthesis and evaluation of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and 7-substituted-1-tert-butyl-6-fluoro-1,8-naphthyridine-3-carboxylic acids for their antibacterial activities. Among the synthesized compounds, certain derivatives exhibited potent in vitro and in vivo antibacterial activities. These findings suggest the potential of similar naphthyridine derivatives in developing new antibacterial agents (Bouzard et al., 1989).

Enantioselective Sensing

Research on a related compound, 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, demonstrates its application in enantioselective sensing of chiral amino alcohols. This compound forms a highly fluorescent scandium complex useful for detecting the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations. This suggests the potential for similar naphthyridine derivatives to be used in enantioselective fluorescence sensing applications (Liu, Pestano, & Wolf, 2008).

Water Oxidation Catalysts

A study on the development of Ru complexes for water oxidation introduces 3,6-bis-[6'-(1'',8''-naphthyrid-2''-yl)-pyrid-2'-yl]pyridazine as a bridging ligand, leading to dinuclear complexes with promising catalytic properties for oxygen evolution. This research opens avenues for the use of naphthyridine derivatives as components of catalytic systems for water oxidation and potentially other environmentally significant reactions (Zong & Thummel, 2005).

Synthetic Organic Chemistry

The versatility of tert-butyl phenylazocarboxylates, including derivatives with naphthyridine structures, in synthetic organic chemistry is illustrated through their applications in nucleophilic substitutions and radical reactions. These compounds serve as building blocks for the synthesis of complex organic molecules, indicating the potential utility of similar naphthyridine derivatives in diverse synthetic pathways (Jasch, Höfling, & Heinrich, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-6-7-13-9-10-14(18-15(13)19)8-4-5-12-20/h9-10,12H,4-8,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKDZRGPGFGAJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCCC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one hydrochloride](/img/structure/B2717428.png)

![5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2717429.png)

![2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B2717438.png)

![3-(tert-butyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2717439.png)

![2-[1,3-Dimethyl-8-(4-methyl-piperazin-1-yl)-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl]-acetamide](/img/structure/B2717440.png)

![5-((4-Benzylpiperidin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717443.png)

![N-(3,4-dichlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2717446.png)

![3-({4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2717447.png)